molecular formula C8H4BrFS B2797168 3-Bromo-5-fluorobenzo[b]thiophene CAS No. 138993-21-2

3-Bromo-5-fluorobenzo[b]thiophene

Cat. No. B2797168
CAS RN: 138993-21-2
M. Wt: 231.08
InChI Key: HORROOAXKGNKAY-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorobenzo[b]thiophene is a chemical compound with the formula C8H5BrS. It has a molecular weight of 213.094 . It is a derivative of benzo[b]thiophene, which is a five-membered heterocyclic compound containing a sulfur atom .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . Another method involves the use of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C, providing rapid access to 3-aminobenzo[b]thiophenes .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-fluorobenzo[b]thiophene can be represented as a 2D Mol file or a computed 3D SD file . The structure consists of a five-membered ring made up of one sulfur atom, with bromine and fluorine substituents .


Chemical Reactions Analysis

Thiophene derivatives, including 3-Bromo-5-fluorobenzo[b]thiophene, can undergo various chemical reactions. For instance, they can participate in condensation reactions, such as the Gewald and Paal–Knorr reactions . They can also undergo direct fluorination processes .


Physical And Chemical Properties Analysis

3-Bromo-5-fluorobenzo[b]thiophene has a molecular weight of 213.094 . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including 3-Bromo-5-fluorobenzo[b]thiophene, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Antifungal Activity

3-Bromo-5-fluorobenzo[b]thiophene has been used in the synthesis of di(hetero)arylamine-based compounds, which have shown antifungal activity .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that 3-Bromo-5-fluorobenzo[b]thiophene could potentially be used in this application.

Material Science

Thiophene-mediated molecules, including 3-Bromo-5-fluorobenzo[b]thiophene, have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This indicates that 3-Bromo-5-fluorobenzo[b]thiophene could be used in the development of these devices.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that 3-Bromo-5-fluorobenzo[b]thiophene could potentially be used in this application.

Optoelectronic Devices

Thiophene-based conjugated polymers, including 3-Bromo-5-fluorobenzo[b]thiophene, have exceptional optical and conductive properties, making them suitable for use in optoelectronic devices .

Electronic Devices

The same properties that make thiophene-based conjugated polymers suitable for optoelectronic devices also make them suitable for electronic devices .

Safety and Hazards

While specific safety and hazard information for 3-Bromo-5-fluorobenzo[b]thiophene was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Thiophene derivatives, including 3-Bromo-5-fluorobenzo[b]thiophene, have shown potential in various applications, ranging from organic synthesis to optoelectronics . They are also being investigated for their therapeutic importance . Therefore, future research could focus on exploring these potentials further.

properties

IUPAC Name

3-bromo-5-fluoro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFS/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORROOAXKGNKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138993-21-2
Record name 3-bromo-5-fluoro-1-benzothiophene
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